Product packaging for Octylamine(Cat. No.:CAS No. 68037-94-5)

Octylamine

Cat. No.: B7766582
CAS No.: 68037-94-5
M. Wt: 129.24 g/mol
InChI Key: IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Description

Overview of Academic Significance and Research Trajectory

Octylamine (B49996) and its derivatives are subjects of extensive research due to their wide-ranging applications. In materials science, 1-octylamine is utilized as a surfactant and structure-directing agent in the synthesis of nanomaterials, such as metal sulfide (B99878) nanostructures and mesoporous nickel hydroxy nitrates. chemicalbook.comsigmaaldrich.comscientificlabs.ie It is also employed to create amphiphilic copolymers for coating quantum dots, rendering them water-soluble. chemicalbook.comatamanchemicals.comscientificlabs.ie

In the realm of organic synthesis, this compound is a key precursor for preparing a variety of chemicals. chemicalbook.comfishersci.com It is a reactant in the synthesis of 2H-indazoles and 1H-indazolones, which have been investigated as myeloperoxidase (MPO) inhibitors. chemicalbook.comatamanchemicals.comfishersci.com Furthermore, it serves as an intermediate in the production of pharmaceuticals, pesticides, and dyes. guidechem.comguidechem.comprimaryinfo.com The compound's utility extends to its use as a corrosion inhibitor, an additive for lubricants, and a component in functional fluids. atamanchemicals.comprimaryinfo.comguidechem.com Research has also explored its application in stone protection, where a small amount can improve the performance of protective agents. guidechem.com

Isomeric Considerations in this compound Studies

Isomers, molecules that share the same molecular formula but have different arrangements of atoms, are a key aspect of this compound research. The properties and reactivity of this compound can vary significantly depending on its isomeric form.

Stereoisomerism and Enantiomeric Research Perspectives

Stereoisomerism becomes relevant with isomers such as 2-octylamine (also known as 2-aminooctane), which contains a chiral center. stenutz.eunist.gov This gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-octylamine and (S)-2-octylamine. chemspider.comchemspider.com These enantiomers are chemically identical in an achiral environment but can exhibit different biological activities and interactions in chiral systems, which is of particular interest in pharmaceutical research. The separation and synthesis of individual enantiomers are important areas of study, often for the development of stereospecific drugs. sigmaaldrich.com

Positional Isomerism in this compound Derivatives

Positional isomers of this compound differ in the location of the amino group (-NH2) on the eight-carbon chain. docbrown.info The most common isomer is 1-octylamine (or n-octylamine), where the amino group is attached to a terminal carbon. chemicalbook.comnih.gov Other positional isomers include 2-octanamine and the highly branched tert-octylamine (B44039) (2,4,4-trimethyl-2-pentanamine). guidechem.comnist.gov

The position of the amine group significantly influences the compound's physical and chemical properties due to factors like steric hindrance. masterorganicchemistry.com For instance, tert-octylamine, with its bulky tertiary alkyl group attached to the nitrogen, shows different reactivity compared to the linear 1-octylamine. masterorganicchemistry.com Tert-octylamine is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and polymers, and as a corrosion inhibitor. guidechem.com

Interactive Table: Properties of this compound Isomers

Property1-Octylamine2-Octanaminetert-Octylamine
Molecular Formula C8H19N sigmaaldrich.comC8H19N nist.govC8H19N chembk.com
Molar Mass ( g/mol ) 129.24 sigmaaldrich.com129.24 nist.gov129.24 chembk.com
Boiling Point (°C) 175-177 sigmaaldrich.comscientificlabs.ie163-165137-143 chembk.comchemicalbook.com
Melting Point (°C) -5 to -1 sigmaaldrich.comscientificlabs.ie--38
Density (g/mL at 25°C) 0.782 sigmaaldrich.comscientificlabs.ie0.7730.805 chembk.comchemicalbook.com
Refractive Index (n20/D) 1.429 scientificlabs.iesigmaaldrich.com1.4231.424 chembk.comchemicalbook.com
CAS Number 111-86-4 sigmaaldrich.com693-16-3 nist.gov107-45-9 chemicalbook.com

Foundational Principles of Amine Chemistry Relevant to this compound

The chemical behavior of this compound is governed by the fundamental principles of amine chemistry. Amines are organic derivatives of ammonia (B1221849) (NH3) and are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. byjus.comnumberanalytics.com 1-Octylamine is a primary amine as it has one alkyl group bonded to the nitrogen. chemicalbook.com

The key chemical characteristics of this compound are its basicity and nucleophilicity, which arise from the lone pair of electrons on the nitrogen atom. byjus.comlibretexts.org

Basicity : Amines are weak bases and react with acids to form salts in exothermic reactions. chemicalbook.comguidechem.com The basicity of alkylamines is influenced by the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen, making it more attractive to protons. libretexts.org Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orgmsu.edu

Nucleophilicity : The lone pair of electrons also makes amines good nucleophiles, meaning they can donate this electron pair to an electron-deficient carbon atom. libretexts.orgchemistrystudent.com This property is central to many of their synthetic applications. numberanalytics.comlumenlearning.com However, the nucleophilicity of an amine can be affected by steric hindrance; bulkier amines, like tert-octylamine, may be less nucleophilic than less hindered primary amines. masterorganicchemistry.com

Common reactions involving this compound include:

Salt Formation : Reacts with acids to form octylammonium salts. chemicalbook.comatamanchemicals.com

Acylation : Reacts with acyl chlorides or anhydrides to form amides. numberanalytics.com

Alkylation : Can react with alkyl halides, which can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. lumenlearning.com

These fundamental reactions underscore the role of this compound as a versatile building block in organic chemistry. atamanchemicals.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B7766582 Octylamine CAS No. 68037-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-1-amine
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InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3
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InChI Key

IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN
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Molecular Formula

C8H19N
Record name OCTANAMINE
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Related CAS

142-95-0 (hydrochloride)
Record name Octylamine
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DSSTOX Substance ID

DTXSID8021939
Record name 1-Octanamine
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Molecular Weight

129.24 g/mol
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Physical Description

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.96 [mmHg]
Record name Octylamine
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CAS No.

111-86-4, 68037-94-5, 1173022-14-4
Record name OCTANAMINE
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Synthetic Methodologies and Reaction Pathways for Octylamine and Its Derivatives

Catalytic Amination Processes

Catalytic amination stands as a cornerstone for the industrial production of amines. This approach is favored for its efficiency and atom economy. For octylamine (B49996) synthesis, this involves the reaction of an oxygenated C8 substrate with ammonia (B1221849) in the presence of a catalyst, typically under hydrogen pressure.

Reductive Amination of Octanols

The direct reductive amination of octanols, particularly 1-octanol (B28484), is a widely researched and industrially significant route to 1-octylamine. This process generally follows a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. guidechem.com This mechanism consists of three primary steps: the catalyst first dehydrogenates the alcohol to form a carbonyl intermediate (an aldehyde), which then reacts with ammonia to form an imine. guidechem.com Finally, the imine is hydrogenated by the catalyst using the initially "borrowed" hydrogen to yield the primary amine. guidechem.com

Heterogeneous catalysts are central to the synthesis of primary amines from alcohols due to their ease of separation, reusability, and often milder reaction conditions compared to homogeneous systems. guidechem.comresearchgate.net The catalysts typically consist of an active metal component dispersed on a solid support.

Commonly employed active metals include both noble metals like ruthenium (Ru) and non-noble metals such as nickel (Ni), copper (Cu), and cobalt (Co). guidechem.comresearchgate.net Nickel-based catalysts, in particular, are frequently used for the reductive amination of alcohols due to their high activity and selectivity towards primary amines. researchgate.net For instance, an alumina-supported nickel nanoparticle catalyst (Ni/Al₂O₃) has been demonstrated as a versatile and noble-metal-free option for selectively synthesizing various primary amines, including this compound, directly from alcohols and ammonia under relatively mild conditions. prepchem.comgoogle.com The reaction mechanism over a Ni/Al₂O₃ catalyst involves the initial dehydrogenation of the alcohol on the Ni(0) active site to yield a carbonyl compound, which then forms an imine with ammonia and is subsequently hydrogenated. guidechem.com

For continuous industrial production, the synthesis of this compound is often carried out in fixed-bed reactors. The optimization of reaction parameters is crucial for maximizing yield and selectivity while ensuring catalyst stability. Key parameters include temperature, pressure, and the molar ratio of reactants.

Another patented process using a kieselguhr-supported nickel catalyst in a fixed-bed reactor employs a reaction temperature of 150–180°C and a higher pressure of 15–30 atm (approximately 1.5–3.0 MPa), with a higher ammonia to n-octanol molar ratio of 12:1 to 20:1. google.com

The design of the catalyst is a critical factor influencing the efficiency of octanol (B41247) amination. Research has focused on modifying catalyst composition to enhance activity, selectivity, and longevity.

Bimetallic and multi-component catalysts often exhibit superior performance compared to their monometallic counterparts. For the direct amination of 1-octanol to 1-octylamine, a bimetallic Ni-Fe catalyst on an alumina (B75360) support (NixFe1/Al₂O₃) has shown significant improvements over a standard Ni/Al₂O₃ catalyst. researchgate.net By optimizing the Fe/Ni ratio to 0.33, the amination activity was increased by 2.8 times, and the selectivity towards 1-octylamine was raised from 84.0% to 96.3%. researchgate.net The enhanced performance is attributed to the synergy between NiFe alloy and Ni-FeOx interfaces, where FeOx species facilitate the activation of 1-octanol. researchgate.net

A highly complex catalyst for octanol reductive amination has been developed, comprising copper (10-25%), nickel (1-10%), ruthenium (0.1-5%), and chromium (0.1-5%) as main active components, with iron (0.1-3%), zinc (0.1-3%), and tin (0.1-3%) as promoters on a γ-alumina or diatomite support. google.com This catalyst demonstrated high selectivity, achieving a product composition of 95.3% n-octylamine. google.com The addition of iron and zinc was found to improve selectivity towards the primary amine. google.com

Other studied systems include Ag-Co/Al₂O₃ catalysts, which in the gas-phase amination of 1-octanol at 200°C, yielded 78% 1-octylamine with 90% conversion. researchgate.net

Table 1: Performance of Various Catalytic Systems in the Reductive Amination of 1-Octanol

CatalystSupportReaction Conditions1-Octanol Conversion (%)1-Octylamine Selectivity (%)Reference
NixFe1/Al₂O₃ (Fe/Ni ratio = 0.33)Al₂O₃180°C, 0.1 MPa H₂, 0.6 MPa NH₃~60~95 researchgate.net
Ni/Al₂O₃Al₂O₃180°C, 0.1 MPa H₂, 0.6 MPa NH₃~2184.0 researchgate.net
Cu-Ni-Ru-Cr-Fe-Zn-Snγ-Al₂O₃/Diatomite200°C, 2.0 MPa, Alcohol/Ammonia = 1:695.795.3 google.com
Ag-CoAl₂O₃200°C (gas phase)9078 (Yield) researchgate.net
NiKieselguhr150-180°C, 1.5-3.0 MPaNot specifiedHigh google.com

Amination via Carbonyl Compounds

An alternative synthetic route to this compound and its derivatives is the reductive amination of C8 carbonyl compounds, such as octanal (B89490) or 2-octanone. This method is a cornerstone of organic synthesis for producing a wide array of amines. mdpi.comguidechem.com The general mechanism involves the condensation of the carbonyl group with ammonia to form an imine intermediate, which is subsequently reduced to the corresponding amine. mdpi.comnih.gov This pathway can often be performed under milder conditions than the amination of alcohols. guidechem.com

A variety of catalytic systems have been developed for the reductive amination of aldehydes and ketones. The choice of catalyst and reaction conditions is critical to ensure high selectivity and prevent side reactions, such as aldol (B89426) condensation, which can be prominent with aliphatic aldehydes. mdma.ch

Catalysts for this transformation can be based on both noble and non-noble metals. nih.gov

Noble Metal Catalysts : Metals like palladium (Pd), platinum (Pt), rhodium (Rh), iridium (Ir), and ruthenium (Ru) are highly effective. nih.gov Iridium catalysts with picolinamide (B142947) ligands (e.g., Ir-PA1, Ir-PA2) have been developed for the practical synthesis of primary, secondary, and tertiary amines from carbonyl compounds under mild conditions, using ammonium (B1175870) formate (B1220265) or formic acid as the hydrogen source. kanto.co.jp Heterogeneous catalysts such as Pt/C and Rh/C have also been shown to be effective for reductive amination. mdpi.com

Non-Noble Metal Catalysts : In the pursuit of more cost-effective and sustainable processes, catalysts based on non-noble metals have gained significant attention. Nickel-based catalysts, widely used for alcohol amination, are also applicable here.

The reaction is a one-pot, three-step process in essence: reduction of a precursor (if needed), condensation to an imine, and reduction of the imine. encyclopedia.pub For the synthesis of primary amines like this compound, ammonia is used as the amine source. The process requires a reducing agent, which can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid. kanto.co.jpfrontiersin.org The control of selectivity to the primary amine is a key challenge, as the newly formed primary amine can react further with the carbonyl compound to produce a secondary amine. mdma.ch This is often managed by using a large excess of ammonia.

Hydrogenation of Octanitriles

The catalytic hydrogenation of octanenitrile (B114854) (also known as caprylonitrile) represents a significant and atom-economical route for the synthesis of this compound. researchgate.net This transformation involves the reduction of the nitrile group to a primary amine via an imine intermediate. acsgcipr.org The process is typically carried out using hydrogen gas in the presence of a heterogeneous or homogeneous catalyst. acsgcipr.org

While the conversion of the nitrile to an amine can be straightforward, achieving high selectivity for the primary amine, this compound, is a key challenge. bme.hu Side reactions can lead to the formation of secondary and tertiary amines. acsgcipr.org The reaction mechanism, first proposed by von Braun et al. and later modified, involves the initial hydrogenation of the nitrile to an imine, which is then further hydrogenated to the primary amine. bme.hu

A variety of catalysts have been investigated to optimize this process. Precious metal catalysts, such as palladium and platinum, are effective, as are base metal catalysts based on nickel and cobalt. acsgcipr.org For instance, a study evaluating various catalysts for the hydrogenation of octanenitrile to n-octan-1-amine found that while heterogeneous catalysts like Ru/C could achieve high conversions (up to 99%), the selectivity towards the primary amine was limited (around 60%). researchgate.net In contrast, certain homogeneous manganese catalysts demonstrated excellent conversion (>99%) and selectivity (>99%) for n-octan-1-amine. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity of the hydrogenation. For example, nitrogen-doped mesoporous carbon-supported nickel nanoparticles (MC/Ni) have shown high catalytic activity for the hydrogenation of nitriles to primary amines under mild conditions (80 °C and 2.5 bar H₂), achieving yields of 81.9–99%. researchgate.net

Table 1: Catalyst Performance in the Hydrogenation of Octanenitrile

Catalyst Conversion (%) Selectivity to Primary Amine (%) Reference
Ru/C up to 99 ~60 researchgate.net
Homogeneous Mn catalyst >99 >99 researchgate.net
MC/Ni - 81.9–99 researchgate.net

Direct Amination Routes from Olefinic Precursors

Direct amination of olefins, such as 1-octene (B94956), provides an alternative and atom-efficient pathway to this compound and its derivatives. This approach, often involving hydroaminomethylation, is a tandem reaction that combines hydroformylation of the alkene to an aldehyde, followed by condensation with an amine and subsequent hydrogenation of the resulting imine or enamine. nih.gov

Rhodium and ruthenium complexes are commonly employed as catalysts in these reactions, designed to achieve high conversion and chemoselectivity. nih.gov The coordination environment of the metal, influenced by ligands, temperature, CO/H₂ partial pressures, and solvent, is critical for controlling the reaction's outcome. nih.gov For instance, the hydroaminomethylation of 1-octene with primary amines like aniline (B41778) and benzylamine (B48309) has been successfully catalyzed by cationic Rh(I) imino-pyridyl complexes, yielding N-alkylated benzylamines with high chemoselectivity. researchgate.net

Another approach is the reductive amination of alcohols, which can be derived from olefins. For example, n-octanol can be converted to n-octylamine using liquid ammonia and hydrogen gas over a catalyst in a fixed-bed reactor. guidechem.comgoogle.com This method is noted for its good selectivity, high product yield, and long catalyst life. guidechem.com Catalysts such as NiₓFe₁/Al₂O₃ have been shown to be effective for the direct amination of 1-octanol to 1-octylamine, with the Fe/Ni ratio influencing both activity and selectivity. researchgate.net Specifically, optimizing the Fe/Ni ratio to 0.33 increased the amination activity by 2.8 times compared to a Ni/Al₂O₃ catalyst, and increasing the Fe loading enhanced the selectivity to 1-octylamine from 84.0% to 96.3%. researchgate.net

Table 2: Direct Amination of 1-Octanol to 1-Octylamine

Catalyst Selectivity to 1-Octylamine (%) Key Finding Reference
Ni/Al₂O₃ 84.0 Baseline catalyst performance. researchgate.net
NiₓFe₁/Al₂O₃ (optimized Fe/Ni ratio) 96.3 Fe promotion significantly enhances selectivity. researchgate.net

Specialized Synthesis Routes for this compound Derivatives

Beyond the primary synthesis of this compound, specialized methods are employed to create derivatives with tailored properties for specific advanced applications.

N-alkylation of tert-octylamine (B44039) is a key method for producing more sterically hindered amines and novel ligands. While the direct alkylation of amines can sometimes be problematic due to over-alkylation, the synthesis of tertiary amines from secondary amines via alkylation is generally more controlled. masterorganicchemistry.com A general route to di-tert-alkylamines involves a three-step procedure starting from tert-octylamine, which is first oxidized to nitroso-tert-octane. orgsyn.org This intermediate can then react with an alkylhydrazine in the presence of an oxidizing agent like lead dioxide to form a hydroxylamine (B1172632) derivative, which is subsequently reduced to the target di-tert-alkylamine. orgsyn.org This method allows for the synthesis of highly hindered amines like tert-butyl-tert-octylamine. orgsyn.org

This compound is utilized to functionalize carbon nanomaterials like graphene and graphene oxide (GO), modifying their properties for applications in energy and materials science. researchgate.netrsc.org The functionalization is typically achieved by reacting GO with this compound, which results in the covalent attachment of octyl groups to the graphene sheet. rsc.org This process can be confirmed through various characterization techniques, including Fourier-transform infrared (FTIR) spectroscopy, which shows the appearance of peaks corresponding to the alkyl chains and the formation of C-NH-C bonds. researchgate.netmdpi.com

The process often involves dispersing GO in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of this compound and refluxing the mixture. rsc.org This one-step method results in a black product that can be isolated and purified. rsc.org The resulting this compound-functionalized GO exhibits altered properties, such as increased electrochemical stability. rsc.orgresearchgate.net This functionalization is crucial for developing hydrophobic coatings and materials for energy harvesting. researchgate.netrsc.org The covalent functionalization of GO with this compound has been shown to create materials that can act as a corrosion inhibition barrier. rsc.orgresearchgate.net

Deuterium-labeled compounds, including this compound, are essential for neutron scattering studies, as they allow for contrast variation and reduction of incoherent scattering background. researchgate.netepj-conferences.orgepj-conferences.org A method has been developed for the synthesis of deuterated n-octylamine starting from an amide compound. researchgate.netepj-conferences.org

In this synthesis, deuterated n-octanamide is first prepared and then reduced to yield deuterated 1-octylamine. researchgate.netepj-conferences.org While this method may not achieve a high deuteration ratio for the α-protons and the NH₂ group, it is suitable for large-scale synthesis. researchgate.netepj-conferences.org The deuteration ratio of the synthesized this compound can be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and neutron reflectometry. researchgate.netepj-conferences.org For example, one study reported a deuteration ratio of approximately 60%. researchgate.netepj-conferences.org It has been suggested that using a catalyst system like LiAlD₄ for the reduction step could improve the deuteration ratio to as high as 77.1%. epj-conferences.org

Table 3: Deuteration of this compound

Starting Material Reducing Agent Estimated Deuteration Ratio (%) Reference
Deuterated n-octanamide Not specified ~60 researchgate.netepj-conferences.orgepj-conferences.org
Deuterated n-octanamide LiAlD₄ (proposed) 77.1 epj-conferences.org

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes and designing new synthetic strategies. The reactivity of this compound is characteristic of primary amines. It can act as a base, reacting with acids in exothermic reactions to form salts. atamanchemicals.com

Kinetic studies have been performed on reactions involving this compound derivatives. For instance, the reactive extraction of nicotinic acid with tri-n-octylamine (TOA) was found to be a very slow chemical reaction occurring in the bulk of the organic phase. acs.org The reaction order was determined to be 0.8 with respect to nicotinic acid and 0.5 with respect to TOA. acs.org

In radical chemistry, the hydrogen abstraction reactions from various amines, including tert-octylamine (TOA), by different radicals have been studied. A time-resolved kinetic study showed that the rate constants for hydrogen abstraction by the cumyloxyl radical (CumO•) were lowest for substrates like TOA that can only undergo N-H abstraction. nih.gov Conversely, for the benzyloxyl radical (BnO•), the rate constants were significantly higher, and the results were interpreted in terms of a rate-determining formation of a hydrogen-bonded pre-reaction complex. nih.gov These mechanistic insights are crucial for applications where radical reactions are involved.

Hydrothermal Reaction Kinetics and Product Speciation of Octylammonium Cations

The study of hydrothermal reactions involving aliphatic amines, such as this compound, has become increasingly significant, particularly in their role as corrosion inhibitors in steam-water cycles. acs.orgnih.gov Research into the kinetics and mechanisms of the n-octylammonium cation (OctAH+), the protonated form of this compound, under sub- and supercritical temperatures (300–400 °C) provides insight into its stability and degradation pathways. acs.orgnih.govresearchgate.net

Under these hydrothermal conditions, the n-octylammonium cation primarily yields octene and octanol as major products. acs.orgnih.gov These products can subsequently isomerize to form more thermodynamically stable species. The reaction pathways for OctAH+ are significantly influenced by pH; the formation of alkenes (octene) and the dehydration of alcohols (octanol) are both accelerated at lower pH levels. acs.orgnih.gov

A comparative analysis between the reactions of neutral amines and their corresponding ammonium cations highlights differing reactivity. acs.org Notably, the formation of low-molecular-weight organic acids like formic acid and acetic acid has not been observed during the hydrothermal decomposition of octylammonium cations. acs.orgnih.gov This suggests that under typical operating conditions of steam-water cycles, where pH is maintained around 9 to 10, side reactions involving byproducts are suppressed, preserving the efficacy of the film-forming amine. acs.orgnih.gov

The initial step in the hydrothermal process is typically hydrolysis or depolymerization, where larger molecules are broken down into their fundamental components. mdpi.com The reaction kinetics in such systems are often analyzed using models that assume first-order kinetics. mdpi.com

Table 1: Hydrothermal Reaction of n-Octylammonium Cation (OctAH+) This table summarizes the key findings from studies on the hydrothermal reactions of n-octylammonium cations.

Parameter Observation Source
Temperature Range 300–400 °C (Sub- and Supercritical) acs.org, nih.gov
Major Products Octene, Octanol (and their isomers) acs.org, nih.gov
Effect of Low pH Accelerates hydrolysis, alkene formation, and alcohol dehydration acs.org, nih.gov

| Byproducts | Low-molecular-weight organic acids (e.g., acetic, formic) were not observed | acs.org, nih.gov |

Thermal Dissociation Mechanisms of this compound Hydrochlorides

The thermal dissociation of amine hydrochlorides is a critical process, for instance, in the regeneration of amines from their salt forms. Studies on tri-n-octylamine hydrochloride (TOAHCl), a derivative of this compound, provide insight into this mechanism. The thermal dissociation of solid TOAHCl has been investigated using methods such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and quantum chemical methods like Density Functional Theory (DFT). researchgate.net

Kinetic analysis using model-fitting methods on data from various temperature programs reveals that the reaction orders for the two dissociation steps are 0.21 and 0.07, respectively. researchgate.net This suggests a complex process that does not follow a simple transition state pathway, a finding that aligns with DFT predictions. researchgate.net

Table 2: Thermal Dissociation Data for Tri-n-octylamine Hydrochloride (TOAHCl) This table presents key data related to the thermal dissociation of TOAHCl based on experimental and computational studies.

Parameter Value/Observation Method Source
Dissociation Start Temperature ~120 °C DFT Calculation & Isothermal TGA researchgate.net
Process Steps Two continuous steps (dissociation followed by product evaporation) TGA researchgate.net
Reaction Order (Step 1) 0.21 Model-fitting methods researchgate.net

| Reaction Order (Step 2) | 0.07 | Model-fitting methods | researchgate.net |

Formation of Schiff Bases with Carbonyl Compounds

This compound, as a primary amine, readily reacts with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netresearchgate.netlibretexts.org This reaction is a condensation process, involving the elimination of a water molecule, and is typically catalyzed by acid. researchgate.netlibretexts.org The resulting Schiff base contains a characteristic carbon-nitrogen double bond (C=N), also known as an azomethine group. uokerbala.edu.iq

The mechanism for Schiff base formation proceeds via several steps:

Nucleophilic Attack: The nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, leading to the formation of the stable imine (Schiff base) and regenerating the acid catalyst. libretexts.org

The pH must be carefully controlled for optimal reaction rates, with the greatest rate often observed near a pH of 5. libretexts.org The stability of the resulting Schiff base depends on the reactants; those formed from aromatic aldehydes and amines tend to be more stable due to resonance. uokerbala.edu.iq Schiff bases derived from aliphatic aldehydes can be less stable and may be prone to polymerization. uokerbala.edu.iq

Table 3: General Reaction for Schiff Base Formation This table outlines the general reactants and products in the formation of a Schiff base from this compound.

Reactant 1 Reactant 2 Catalyst Product Byproduct

Acid-Base Equilibria and Complexation Reactions of this compound

This compound, containing a primary amino group (-NH₂), functions as a Brønsted-Lowry base. libretexts.orgyoutube.com The lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid. youtube.com In aqueous solutions, this compound reacts with water in an equilibrium to produce its conjugate acid, the octylammonium ion (C₈H₁₇NH₃⁺), and hydroxide (B78521) ions (OH⁻), thereby making the solution basic. youtube.com

The general equilibrium reaction in water is: C₈H₁₇NH₂(aq) + H₂O(l) ⇌ C₈H₁₇NH₃⁺(aq) + OH⁻(aq)

The strength of this compound as a base is quantified by its base dissociation constant (Kb). youtube.com Like other weak bases, it only partially ionizes in water. youtube.com

When reacted with mineral acids such as hydrochloric acid (HCl) or nitric acid (HNO₃), this compound undergoes a neutralization reaction to form the corresponding octylammonium salt. youtube.comosti.gov For example, the reaction with HCl produces octylammonium chloride.

C₈H₁₇NH₂(aq) + HCl(aq) → C₈H₁₇NH₃⁺Cl⁻(aq)

Studies on the equilibration of tri-n-octylamine in xylene with various aqueous mineral acids show that the acid concentration in the organic phase can exceed the stoichiometric amount needed to convert all the amine into its salt. osti.gov This indicates complex interactions and equilibria. The solubility of water in the organic phase during these equilibrations was found to be relatively low. osti.gov The strength of an amine as a base is influenced by its molecular structure; factors that stabilize the lone pair on the conjugate base will favor the dissociation of the proton from the conjugate acid, making the acid stronger and the base weaker. libretexts.org

Catalytic Roles and Applications of Octylamine in Chemical Transformations

Octylamine (B49996) as a Structure-Directing Agent in Porous Materials Synthesis

In the synthesis of microporous and mesoporous materials, organic molecules are often employed as structure-directing agents (SDAs). These molecules guide the organization of inorganic precursors, leading to the formation of crystalline frameworks with specific pore architectures. Di-n-octylamine has been identified as an effective SDA in the creation of hierarchical silicoaluminophosphates.

Synthesis of Silicoaluminophosphates (SAPOs)

Silicoaluminophosphates (SAPOs) are a class of molecular sieves with frameworks composed of silicon, aluminum, and phosphorus tetrahedra. Their unique acidic and shape-selective properties make them valuable catalysts in various industrial processes. The synthesis of hierarchical SAPOs, which possess both micropores and mesopores, is of particular interest as it can enhance catalytic activity by improving molecular diffusion.

The use of di-n-octylamine as a structure-directing agent has been explored to create these hierarchical structures. However, its low solubility in aqueous synthesis systems presents a significant challenge. To overcome this, a phase-transfer synthesis strategy has been developed. This method conquers the solubility barrier of di-n-octylamine, enabling the successful synthesis of hierarchical SAPO materials with improved properties. kisti.re.kracs.org

Ligand and Stabilizer in Nanocatalysis

Nanoparticles, with their high surface-area-to-volume ratio, are highly effective catalysts. However, they tend to aggregate to reduce their surface energy, leading to a loss of catalytic activity. Organic ligands are used to stabilize these nanoparticles, preventing aggregation and also modulating their electronic properties and catalytic performance. This compound has proven to be a crucial stabilizer for palladium and palladium-silver nanocatalysts.

Palladium and Palladium-Silver Monolayer Protected Clusters

Monolayer-protected clusters (MPCs) are nanoparticles coated with a self-assembled monolayer of organic ligands. This compound is used as a stabilizing ligand for palladium (Pd) MPCs. louisville.eduacs.org Research indicates that the this compound ligands attach to the palladium surface in the form of octanenitriles. louisville.edu This transformation from amine to nitrile at the nanoparticle surface is a key aspect of the stabilization mechanism.

The stability and reactivity of these this compound-stabilized Pd MPCs are influenced by their environment. For instance, upon exposure to hydrogen and dissolved oxygen, a portion of the octanenitrile (B114854) ligands can be removed from the palladium surface, leading to some aggregation of the MPCs. louisville.edu The removed ligands can further convert into octanoic acid and octylamide. louisville.edu Similarly, heating the Pd MPCs in solution can also cause ligand removal and aggregation. louisville.edu The interaction between the this compound-derived ligands and the palladium core is fundamental to the clusters' catalytic applications, such as in hydrogenation reactions and hydrogen sensing. louisville.eduacs.org

This compound as a Precursor for Catalytic Ligands

Beyond its direct role as a stabilizer, this compound, particularly its branched isomer tert-octylamine (B44039), serves as a valuable precursor for the synthesis of more complex and highly effective catalytic ligands. These ligands are then coordinated to metal centers to create catalysts with enhanced activity, selectivity, and stability.

N-Alkyl N-Heterocyclic Carbenes (NHCs) Derived from Tert-Octylamine

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, prized for their strong σ-donating properties. nih.govresearchgate.net Tert-octylamine is a key starting material for the synthesis of a novel class of highly sterically hindered N-aliphatic NHCs, known as ItOct (ItOctyl). nih.gov

The ItOct ligands, which are C2-symmetric higher homologues of the widely used ItBu (1,3-di-tert-butylimidazol-2-ylidene), are prepared through a facile and cost-effective route using tert-octylamine. nih.gov These ligands exhibit the highest steric volume reported to date for N-aliphatic NHCs, a feature that is crucial for stabilizing reactive metal centers and promoting high catalytic activity. nih.gov Despite their large size, they retain the extremely strong σ-donating electronic properties characteristic of N-alkyl NHCs. nih.gov The unique steric and electronic properties of ItOct ligands have been shown to have beneficial effects on the catalytic activity of gold(I), copper(I), silver(I), and palladium(II) complexes. nih.gov

Ligand FeatureItBu (Derived from Tert-butylamine)ItOct (Derived from Tert-octylamine)
Precursor Tert-butylamineTert-octylamine
Steric Volume (%Vbur) LowerHighest reported for N-alkyl NHCs
Key Property Strong σ-donationExtremely strong σ-donation
Symmetry C2-symmetricC2-symmetric, Z-shape scaffold

This compound in Catalytic Depolymerization Reactions

The chemical recycling of plastic waste is a critical area of research for achieving a circular economy. Catalytic depolymerization breaks down polymers into their constituent monomers or other valuable chemicals. n-Octylamine has been successfully employed in the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common polyester used in packaging and textiles.

In these reactions, n-octylamine acts as a nucleophilic reagent that attacks the ester linkages in the PET polymer chain. This process is often facilitated by a catalyst to enhance reaction rates and selectivity. Studies have shown that the depolymerization of PET with n-octylamine at 130 °C, in the presence of a Cp*TiCl3 (pentamethylcyclopentadienyl titanium trichloride) catalyst, results in the high-yield formation of N,N′-di(n-octyl) terephthalamide (B1206420). mdpi.comresearcher.liferesearchgate.net This product is formed with exclusive selectivity, demonstrating the efficiency of this catalytic system. mdpi.comresearchgate.net The aminolysis of PET with this compound provides a promising route for upcycling plastic waste into valuable chemical compounds. mdpi.com

Reaction ParameterValue
Polymer Poly(ethylene terephthalate) (PET)
Reagent n-Octylamine
Catalyst Cp*TiCl3
Temperature 130 °C
Product N,N′-di(n-octyl) terephthalamide
Yield >90%

Poly(ethylene terephthalate) (PET) Depolymerization Studies

The chemical recycling of poly(ethylene terephthalate) (PET) is a critical area of research for establishing a circular economy. One promising approach is aminolysis, a process where amines are used to break down the polymer chains. This compound has been investigated as a reagent in the depolymerization of PET, yielding valuable terephthalamide derivatives.

In studies exploring the aminolysis of PET, n-octylamine has been shown to effectively depolymerize the polymer into N,N'-di(n-octyl) terephthalamide. Research has demonstrated that this reaction can proceed at elevated temperatures, with high yields of the desired product. For instance, the reaction of PET with n-octylamine at 130 °C has resulted in yields of over 90% for the corresponding N,N'-di(n-alkyl) terephthalamide. cnr.itnih.govresearchgate.net

Interestingly, while catalysts can be employed to facilitate the conversion, the depolymerization of PET with amines like this compound can also proceed without catalytic aid. cnr.itnih.govresearchgate.net This contrasts with other depolymerization methods such as transesterification with alcohols, highlighting the inherent reactivity of this compound in this process. When a catalyst such as Cp*TiCl₃ is used, it has been noted to facilitate the reaction and ensure exclusive selectivity towards the terephthalamide product. cnr.itnih.govresearchgate.net The reaction proceeds through the aminolysis of the ester linkages in the PET backbone, leading to the formation of oligomers which are then further converted to the final terephthalamide product. cnr.it

Interactive Data Table: Aminolysis of PET with n-Octylamine

ReactantCatalystTemperature (°C)ProductYield (%)
PETNone130N,N'-di(n-octyl) terephthalamide>90
PETCp*TiCl₃130N,N'-di(n-octyl) terephthalamide>90

This compound in Reductive Functionalization and Hydrogenation Processes

This compound also plays a role in reductive functionalization reactions, particularly in the synthesis of nitrogen-containing compounds from biomass-derived platform molecules. Its participation in these reactions allows for the production of valuable chemicals with applications in various industries.

Catalytic Transformations of Levulinic Acid to Pyrrolidinones

The conversion of levulinic acid, a key platform chemical derived from biomass, into N-substituted pyrrolidones is a significant area of green chemistry. Pyrrolidones are widely used as solvents, surfactants, and intermediates in the pharmaceutical and agrochemical sectors. The reductive amination of levulinic acid with this compound provides a direct route to the synthesis of N-octyl-5-methylpyrrolidone.

This transformation involves the reaction of levulinic acid with this compound in the presence of a catalyst and a hydrogen source. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently hydrogenated and cyclized to form the pyrrolidone ring. Various catalytic systems have been explored for this process.

One notable study utilized a heterogeneous catalyst, specifically platinum nanoparticles supported on porous TiO₂ nanosheets (Pt/P-TiO₂), for the reductive amination of levulinic acid with n-octylamine. acs.org This system was found to be highly efficient, proceeding at ambient temperature and hydrogen pressure. acs.org Another approach has employed a ruthenium-based catalyst in the presence of formic acid as a hydrogen source. In this case, the reductive amination of levulinic acid with this compound at 80°C yielded 5-methyl-N-octyl-2-pyrrolidone, an industrial surfactant, with a 62% yield. sci-hub.se

Interactive Data Table: Reductive Amination of Levulinic Acid with n-Octylamine

Catalyst SystemHydrogen SourceTemperature (°C)ProductYield (%)
Pt/P-TiO₂H₂AmbientN-octyl-5-methylpyrrolidoneNot specified
Dichloro(p-cymene)ruthenium(II) dimer with phosphine ligandsFormic Acid805-methyl-N-octyl-2-pyrrolidone62

Octylamine in Advanced Materials Science and Engineering

Surface Modification and Interfacial Chemistry

Octylamine's ability to interact with diverse surfaces, both organic and inorganic, makes it a valuable agent for tailoring material properties. These interactions can range from physisorption to the formation of covalent bonds, leading to modified surfaces with altered characteristics such as wettability and reactivity.

pH-Responsive Surface Functionalization of Metal Oxides

This compound (B49996) has been employed in the pH-responsive surface functionalization of metal oxides, such as carboxylated aluminum oxide surfaces dntb.gov.ualidsen.comresearchgate.netrsc.org. This modification can create a pH-sensitive coupling layer through both physisorption and chemisorption researchgate.netrsc.org. The responsiveness of the surface allows for assembly and disassembly in relation to external pH stimuli researchgate.netrsc.org. Studies using techniques like contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) have characterized the nature of this pH-responsive coupling layer with self-assembled monolayers (SAMs) on aluminum oxide substrates researchgate.netrsc.org. At high pH, when this compound is not protonated, hydrogen bonding can form between the functional groups of carboxylated alumina (B75360) surfaces and the amine group of this compound researchgate.net. Washing the modified wafers with acidic water (pH ~3) can decrease the contact angle, indicating the removal of the this compound layer under acidic conditions and confirming the pH-responsive nature of the modification researchgate.net.

Enhancement of Hydrophobic Properties via Covalent Bonding

The incorporation of this compound onto surfaces can significantly enhance their hydrophobic properties. This is often achieved through covalent bonding, which provides a stable and durable modification. For instance, this compound has been used to modify carboxylated aluminum oxide surfaces, enhancing their hydrophobic characteristics through covalent attachment sigmaaldrich.com. Similarly, N-[3-(Trimethoxysilyl)propyl]octan-1-amine, a related compound featuring an this compound group and a trimethoxysilane (B1233946) moiety, can form strong covalent bonds with inorganic surfaces like glass and metals. The this compound chain in this molecule contributes hydrophobic properties to the modified surface benchchem.com. The mechanism involves the hydrolysis of the trimethoxysilyl group to form silanol (B1196071) groups, which then condense to form siloxane bonds, creating a covalent linkage to the substrate benchchem.com.

Graphene Oxide Functionalization for Electrochemical Applications and Coatings

This compound has been utilized to functionalize graphene oxide (GO), leading to materials with potential applications in energy harvesting and as anti-corrosion coatings sigmaaldrich.comgriffith.edu.aunih.govresearchgate.netresearchgate.netnih.gov. This compound-functionalized graphene oxide materials have been investigated for the protection of metal alloys, such as the AZ13 Mg alloy, in corrosive environments like a 3.5% NaCl medium griffith.edu.aunih.govresearchgate.netresearchgate.netnih.gov. Characterization techniques including FTIR spectroscopy, XRD, Raman spectroscopy, FESEM, and TEM have been used to confirm the structure and composition of the modified graphene oxide griffith.edu.aunih.govresearchgate.netresearchgate.net. Electrochemical studies, such as potentiodynamic polarization and impedance spectroscopy, have evaluated the electrochemical stability and corrosion inhibition efficiency of these materials griffith.edu.aunih.govresearchgate.net. This compound-functionalized GO has been shown to act as a corrosion inhibition barrier on metal surfaces nih.govresearchgate.net. The electrochemical stability was observed to increase with increasing applied voltage up to 500 mV, and a corrosion inhibition efficiency of 73% has been reported griffith.edu.aunih.govresearchgate.net. The impedance studies indicated the formation of an excellent physical barrier layer on the Mg alloy surface, with increased impedance phase angle and frequency suggesting strong physical adsorption and enhanced hydrophobic surface repulsion, which decreases corrosive ion penetration nih.govresearchgate.net.

This compound-Modified Cellulose (B213188) Nanocrystals for Pickering Emulsion Stabilization

This compound modification of cellulose nanocrystals (CNCs) has been explored to enhance their ability to stabilize Pickering emulsions nih.govacs.orgresearchgate.netacs.orgnih.govwhiterose.ac.ukx-mol.comdntb.gov.ua. Sulfated CNCs (sCNCs) and this compound-modified CNCs (oCNCs) have both been used to stabilize linseed oil-in-water Pickering emulsions nih.govacs.orgresearchgate.netacs.orgnih.govx-mol.com. The grafting of hydrophobic this compound moieties onto the surface of CNCs, while largely maintaining the nanocrystal structure, results in materials with enhanced amphiphilicity nih.govacs.org. This modification leads to improved resistance to creaming of oil droplets compared to using unmodified sCNCs nih.govacs.orgresearchgate.netacs.orgnih.govx-mol.com. OCNCs have been shown to stabilize linseed oil in water emulsions completely even at low CNC concentrations, where sCNCs were not as effective nih.govacs.orgresearchgate.netacs.orgnih.govx-mol.com.

Furthermore, oil droplets stabilized by oCNCs are typically smaller than those stabilized by sCNCs, which is attributed to the increased hydrophobicity of the oCNCs nih.govacs.orgresearchgate.netnih.govx-mol.com. Cryo-SEM imaging has revealed the formation of a CNC network at the oil-water interface, which protects the oil droplets from coalescence, even under centrifugal force researchgate.netnih.govx-mol.com.

Data on droplet size stabilized by sCNCs and oCNCs at different CNC concentrations illustrate the effectiveness of this compound modification:

CNC ConcentrationAverage Droplet Size (sCNCs)Average Droplet Size (oCNCs)
LowLargerSmaller
IncreasingDecreasingDecreasing
>30% CNC/oilPlateauPlateau

Note: This table is based on the research findings indicating smaller droplet sizes and improved stability with oCNCs compared to sCNCs, particularly at lower concentrations, and a plateauing effect at higher concentrations nih.govacs.org. Specific numerical data for average droplet size at varying concentrations were not consistently provided across sources in a format suitable for a precise numerical table, but the trend is clearly described.

Mechanisms of Emulsion Stabilization and Self-Healing Coatings

The stabilization of Pickering emulsions by this compound-modified CNCs is primarily attributed to the adsorption of these amphiphilic nanoparticles at the oil-water interface. The modified CNCs, with their balance of hydrophobic this compound groups and remaining hydrophilic hydroxyl/sulfate (B86663) groups, can effectively lower interfacial tension and form a physical barrier around the oil droplets, preventing coalescence nih.govacs.org. The formation of a robust network of CNCs at the interface is a key mechanism for this stabilization researchgate.netnih.govx-mol.com.

These stabilized Pickering emulsions have been utilized in the development of self-healing composite coatings nih.govresearchgate.netacs.orgnih.govdntb.gov.ua. By dispersing the oil droplets, protected by the stabilized CNC network, within a continuous phase such as a water-based varnish, a composite coating can be created researchgate.netnih.govx-mol.com. When scratches occur in these coatings, the linseed oil released from the damaged droplets can react with oxygen in the air, undergoing polymerization and drying to fill and heal the scratch researchgate.netacs.orgnih.gov. This self-healing process can occur without external intervention and can be accelerated by the application of heat researchgate.netacs.orgnih.gov.

Hydrophobic Interactions in Composite Materials

Beyond emulsion stabilization, the hydrophobic interactions introduced by this compound modification play a role in the behavior of CNCs in composite materials acs.orgnih.gov. Highly hydrophobic CNCs, such as those modified with this compound groups, have been observed to exhibit a tendency to aggregate in water due to van der Waals forces and hydrophobic interactions between the this compound groups nih.govacs.org. This can influence the dispersion and assembly of modified CNCs within composite matrices acs.org.

The modification with this compound groups, while imparting hydrophobic properties, can also preserve the charge from sulfate groups on the CNCs, allowing them to remain dispersible in polar solvents like water nih.gov. These modified CNCs can form strong gels in water at lower concentrations compared to unmodified CNCs, and this gelation is attributed to supramolecular hydrophobic interactions acs.orgnih.gov. Furthermore, enhanced adhesion between starch and this compound-modified CNCs has been observed, which is thought to be due to hydrophobic interactions acs.orgnih.gov. Understanding these hydrophobic interactions is crucial for designing and engineering cellulose-based composite materials with tailored properties acs.org.

Nanomaterials and Nanocomposite Development

This compound plays a crucial role in the synthesis and modification of various nanomaterials, impacting their size, shape, stability, and surface characteristics.

Polymer Coating of Quantum Dots for Hydrophilicity Enhancement

Quantum dots (QDs), semiconductor nanocrystals with unique optical and electronic properties, often require surface modification to be dispersible in different media, especially water, for biological and aqueous applications. This compound is primarily used to synthesize amphiphilic copolymers for the polymer coating of quantum dots to render them water-soluble. sigmaaldrich.cnscientificlabs.comatamanchemicals.comlookchem.comlookchem.com This process enhances the hydrophilicity of the QDs, making them suitable for applications such as imaging, sensing, and optoelectronic devices. lookchem.com Amphiphilic molecules used in polymer-coated QDs often include poly(acrylic acid)-based copolymers modified with aliphatic amines like this compound. researchgate.net While it can be challenging to maintain a compact coating layer with a small hydrodynamic size using amphiphilic polymers like this compound-grafted poly(acrylic acid) (OPA), researchers are exploring alternative molecules to achieve more compact coatings. acs.org

Induction of Uniformity in Metal Sulfide (B99878) Nanostructure Synthesis

This compound is utilized to induce uniformity during the synthesis of uniform ultrathin metal sulfide nanostructures. sigmaaldrich.cnscientificlabs.comatamanchemicals.comlookchem.comsigmaaldrich.com In the synthesis of metal sulfide nanoparticles, this compound can act as both a nucleophilic reagent and a capping agent. mdpi.com For instance, in the preparation of indium sulfide nanoparticles, this compound is injected into a solution containing the indium precursor to mediate the reaction. mdpi.com Similarly, monodispersed silver sulfide nanocrystals can be obtained when a silver precursor is stirred with this compound in toluene (B28343) at room temperature. mdpi.com Copper sulfide nanoparticles can also be synthesized by reacting copper thiobenzoate precursors with alkylamines like this compound at room temperature, yielding uniform nanoparticles. mdpi.com Studies have investigated the reaction between n-octylamine and elemental sulfur at different temperatures, identifying octylammonium polysulfides as key byproducts at room temperature and 80 °C, which are typical temperatures for sulfur-amine solutions used in metal sulfide synthesis. rsc.org Highly crystalline this compound-capped CuS nanoplates have been prepared by the thermolysis of Cu(II) dithiocarbamate, exhibiting good catalytic and photocatalytic performance. mdpi.com

Stabilization and Isolation of Magic-Size Nanoclusters (e.g., ZnSe, CdTe)

This compound plays a role in the stabilization and isolation of magic-size nanoclusters (MSNCs), which are thermodynamically stable semiconductor nanoclusters with sizes typically less than 2 nm. rsc.org For example, amine-ligated magic-size nanoclusters such as [(II-VI)₁₃(n-octylamine)₁₃] (where II-VI represents CdSe and CdTe) have been synthesized. figshare.comacs.org These nanoclusters can react with acids to form crystalline or partially crystalline II-VI quantum platelets at room temperature. figshare.comacs.org The conversion of these nanoclusters to quantum platelets is proposed to occur through the nucleophilic displacement of the amine ligands by anionic groups, which destabilizes the nanoclusters and promotes their coalescence and growth into quantum platelets. figshare.comacs.org Discrete [(CdSe)₁₃(RNH₂)₁₃] derivatives, where R can be n-octyl, have been prepared using a soft-template synthesis method in the corresponding primary amine solvent. acs.orgwustl.edu [(CdSe)₁₃(n-octylamine)₁₃] has been suggested to be a thermodynamically stable nanocluster and a key intermediate in the formation of CdSe quantum belts. wustl.edu The isolation of pure [(CdSe)₁₃(n-octylamine)₁₃] has been reported, and its electronic spectrum closely matches theoretical calculations for (CdSe)₁₃. acs.org

This compound-Mediated Growth of Doped Nanoparticles for Electrochemical Applications

This compound has been used to mediate the growth of doped nanoparticles for electrochemical applications. A study explored the synthesis and characterization of europium-doped silver selenide (B1212193) (Eu–Ag₂Se) nanoparticles via a hydrothermal method using this compound solution. rsc.orgrsc.orgresearchgate.netresearchgate.net In this synthesis, this compound assists in regulating the growth process by preventing agglomeration and directing morphology due to its long chain structure and ability to bind with the nanoparticle surface. researchgate.net The incorporation of europium ions into the silver selenide lattice, facilitated by the hydrothermal environment and this compound, enhances the material's electrical conductivity and charge storage capabilities by introducing structural defects and additional electroactive sites. researchgate.net Electrochemical performance assessments, including cyclic voltammetry, galvanostatic charge-discharge, chronoamperometry, and electrochemical impedance spectroscopy, showed that europium doping significantly improved the specific capacitance and cyclic stability of the nanoparticles for supercapacitor and glucose sensing applications. researchgate.netresearchgate.net

Table 1: Electrochemical Performance of Eu–Ag₂Se Nanoparticles

MetricValueConditions
Specific Capacitance337.8 F g⁻¹At a current density of 0.14 A g⁻¹ researchgate.net
Energy Density8.4 W h kg⁻¹
Power Density29.9 W kg⁻¹
Cyclic Stability93% retentionAfter 6000 cycles researchgate.net
Sensitivity (Glucose Sensing)0.52 μA μM⁻¹cm⁻²In the linear range researchgate.netresearchgate.net

This compound has also been used as a structure-directing agent in the preparation of sandwich-type ZnS/octylamine nanosheets for optical and electronic devices. sigmaaldrich.com

This compound as a Fuel in Magnetic Iron Oxide Nanoparticle Synthesis

This compound can function as an organic fuel in the synthesis of magnetic iron oxide nanoparticles, particularly through methods like aqueous auto-ignition. sigmaaldrich.comresearchgate.netua.ptdntb.gov.ua In an aqueous auto-ignition method using iron nitrate (B79036) nonahydrate as an oxidant and this compound as a fuel, magnetic particles consisting primarily of crystalline magnetite (Fe₃O₄) with some hematite (B75146) were successfully synthesized. researchgate.netua.pt Increasing the this compound addition in this method led to a reduction in the crystallite size of magnetite, although the observed nanoparticle size slightly increased. ua.pt The resulting particles were strongly ferrimagnetic with narrow hysteresis loops and high saturation magnetization values. ua.pt Compared to purely organic hydrothermal processes using this compound to produce magnetite nanoparticles, this aqueous auto-ignition method yielded materials with higher magnetization values. ua.pt this compound has also been used as a reductant in solvothermal approaches to synthesize ultrasmall monodisperse magnetite nanoparticles with precise size control. researchgate.netnih.govmdpi.com By varying the volume ratios of n-octanol and n-octylamine, magnetite nanoparticles of different sizes (e.g., 1, 4, 5, and 6 nm) could be obtained. mdpi.com In some processes for preparing aqueous dispersions of crystalline iron oxide nanoparticles, the addition of an organic amine like this compound to the organic phase, combined with pH adjustment of the aqueous phase, resulted in both small particle size and efficient extraction. google.com

Polymer Science and Composites

This compound is also relevant in polymer science and the development of polymer composites. It can be used as a reactant in the depolymerization of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), yielding terephthalamides. mdpi.com Reactions of PET with n-octylamine in the presence of a catalyst have been shown to exclusively afford N,N′-di(n-octyl) terephthalamide (B1206420). mdpi.com

This compound can be grafted onto polymers to modify their properties and create new composite materials. For instance, octyl enamine-grafted polyvinyl alcohol with a sheath-core structure has been prepared by treating acetoacetylated polyvinyl alcohol with this compound. rsc.org This grafting can lead to materials with enhanced mechanical properties like strength and ductility, attributed to the formation of a sheath-core structure and hydrogen bonding. rsc.org

In the development of polymer composites for applications such as gamma ray scintillation, this compound has been used in the preparation process. nih.gov For example, in the creation of high-Z polymer composites containing bismuth iodide (BiI₃), this compound was added to the BiI₃ solution before blending with the polymer matrix. nih.gov

This compound-modified cellulose nanocrystals (CNCs) have been used to enhance the stabilization of Pickering emulsions for self-healing composite coatings. acs.org Chemical modification of sulfated CNCs with this compound results in the binding of hydrophobic groups to the CNC surface, decreasing hydrophilicity and imparting amphiphilicity, which is beneficial for stabilizing oil-water interfaces. acs.org The presence of this compound groups on the modified CNC surface has been confirmed by techniques such as NMR. acs.org

This compound can also serve as a surfactant in the synthesis of mesoporous nickel hydroxy nitrates for fuel cell applications sigmaaldrich.com and as a solvent and intercalation agent in the synthesis of ultra-expanded carbon-containing vanadium disulfide composite materials. sigmaaldrich.com Its ability to interact with both organic and inorganic components makes it a valuable additive in the creation of diverse polymer-based materials and composites.

Table 2: Applications of this compound in Polymer Science and Composites

Application AreaRole of this compoundOutcome/Material Properties
Depolymerization of PETReactantFormation of N,N′-di(n-octyl) terephthalamide mdpi.com
Grafting onto Polyvinyl AlcoholGrafting agentEnhanced mechanical properties (strength, ductility) via sheath-core structure rsc.org
High-Z Polymer Composite PreparationAdditive in precursor solutionUsed in the preparation of composites for gamma ray scintillation nih.gov
Cellulose Nanocrystal ModificationGrafting agentEnhanced stabilization of Pickering emulsions for self-healing coatings acs.org
Synthesis of Mesoporous MaterialsSurfactantUsed in the synthesis of mesoporous nickel hydroxy nitrates for fuel cells sigmaaldrich.com
Synthesis of Composite MaterialsSolvent and intercalation agentUsed in the synthesis of ultra-expanded carbon-containing vanadium disulfide composites sigmaaldrich.com

Impact on Mechanical Properties of Elastomeric Composites (e.g., Natural Rubber)

This compound, present as a component within the non-rubber constituents of natural rubber (NR), plays a crucial role in influencing the mechanical properties of NR composites, particularly through its effects on the vulcanization process. Research indicates that this compound significantly reduces the activation energy (Ea) of vulcanization. For instance, studies have shown a decrease in Ea from 82.73 kJ/mol to 44.34 kJ/mol, leading to a substantial reduction in vulcanization time from 18.67 minutes to 2.71 minutes. researchgate.netnih.gov

At a microscopic level, this compound facilitates the dispersion of zinc oxide (ZnO), a common activator in sulfur vulcanization, by coordinating with zinc ions. researchgate.netnih.gov Furthermore, it promotes the ring-opening reaction of S8, which is essential for the formation of polysulfide intermediates, key species in the crosslinking network development during vulcanization. researchgate.netnih.gov This enhanced vulcanization efficiency contributes to the formation of a more homogeneous network structure with a higher crosslinking density within the natural rubber matrix. researchgate.netnih.gov

The resulting natural rubber composites exhibit remarkably improved strength and toughness. researchgate.netnih.gov Experimental results have demonstrated tensile strengths as high as 31.15 MPa and fracture energies reaching 68.88 kJ/m². researchgate.netnih.gov An additional benefit of incorporating this compound is the possibility of significantly reducing the ZnO content (by up to 60%) while maintaining high vulcanization efficiency and excellent mechanical properties, offering a more environmentally conscious approach to rubber processing. researchgate.netnih.gov

The impact of this compound on the vulcanization kinetics and mechanical properties of natural rubber can be summarized as follows:

PropertyWithout this compoundWith this compoundImprovement/ChangeSource
Vulcanization Activation Energy (kJ/mol)82.7344.34Decrease researchgate.netnih.gov
Vulcanization Time (min)18.672.71Decrease researchgate.netnih.gov
Tensile Strength (MPa)-31.15Increase researchgate.netnih.gov
Fracture Energy (kJ/m²)-68.88Increase researchgate.netnih.gov
ZnO Content ReductionStandardUp to 60%Possible Reduction researchgate.netnih.gov

Application as a Curing Agent in Epoxy Resin Systems

This compound is recognized for its potential utility as a curing agent in epoxy resin systems. Amines, including aliphatic primary amines like this compound, are commonly employed to cure epoxy resins through a polyaddition reaction with the epoxy groups, forming a rigid, crosslinked network. google.com

Research has explored the effects of using n-octylamine (OA) as a curing agent, sometimes in combination with other agents like m-xylene (B151644) diamine (MXDA), on the properties of epoxy resins. researchgate.net Studies investigate the curing mechanism, thermal stability, and thermo-dynamic mechanical properties, such as storage modulus and hysteresis phase angle, of epoxy resins cured with varying ratios of these amines. researchgate.net The crosslinking density and mechanical properties, including tensile strength, tensile modulus, strain strength, strain modulus, and tenacity, are also analyzed. researchgate.net Findings suggest that the ratio of curing agents significantly influences these properties. For instance, increasing the proportion of MXDA relative to OA has been shown to enhance tensile strength, tensile modulus, strain strength, and strain modulus, while decreasing tenacity. researchgate.net This indicates that this compound, whether used alone or in combination, plays a distinct role in shaping the final mechanical performance of the cured epoxy resin.

Furthermore, this compound is mentioned in the context of latent curing agents for epoxy resins, where it can react with compounds like coumarin (B35378) to form adducts that enable delayed curing. googleapis.com While polyetheramines (PEA) are directly used as curing agents in some epoxy systems, n-octylamine serves as a chemical intermediate in the synthesis of various agents, including those that could be relevant to epoxy formulations, such as antimicrobial and biocidal agents. basf.combasf.com

This compound as an Intermediate in Liquid Crystal Materials

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including those utilized in the field of liquid crystal materials. haihangchem.comatamanchemicals.comhaihangindustry.com Its structure provides a flexible alkyl chain and a reactive amine group that can be incorporated into larger molecules designed to exhibit liquid crystalline phases.

For example, this compound is employed in the synthesis of compounds such as 4'-(octylamino)-[1,1'-biphenyl]-4-carbonitrile, a biphenyl (B1667301) derivative investigated for its liquid crystalline properties. tandfonline.com The synthetic route involves coupling reactions where this compound contributes the octylamino moiety to the final liquid crystal structure. tandfonline.com The resulting compounds are then characterized for their mesophase behavior and phase transition temperatures, which are critical parameters for their application in liquid crystal displays and other electro-optic devices. tandfonline.com

Beyond being a building block for the liquid crystal molecules themselves, this compound has also been identified as an intermediate in the production of liquid crystal aligning agents. google.com These agents are crucial components in liquid crystal displays, responsible for orienting the liquid crystal molecules in a specific direction to achieve the desired optical properties.

Extraction, Separation, and Advanced Analytical Methodologies Involving Octylamine

Liquid-Liquid Extraction (LLE) Processes

Liquid-liquid extraction (LLE) is a prominent separation technique where a compound is transferred from one liquid phase to another immiscible liquid phase. Octylamine (B49996) and its derivatives, particularly tertiary amines like tri-n-octylamine (TOA), are widely employed as extractants in these processes due to their ability to form complexes with target molecules, facilitating their transfer from an aqueous phase to an organic phase.

Extraction of Organic Acids (e.g., Lactic Acid, p-Hydroxybenzoic Acid)

The recovery of organic acids from aqueous solutions, such as fermentation broths, is a critical step in their production. Reactive extraction using amines like tri-n-octylamine has been identified as a promising method.

Research into the reactive extraction of lactic acid using tri-n-octylamine (TOA) has shown it to be a potentially cost-effective alternative to current downstream processing methods. nih.gov Studies have investigated the use of TOA in combination with various diluents to optimize the extraction process. For instance, the combination of tri-n-octylamine with 1-octanol (B28484) in n-undecane has been explored for the extraction of lactic, formic, and acetic acids. mdpi.com The efficiency of the extraction is influenced by the concentration of TOA and the choice of diluent, with active diluents like long-chain alcohols enhancing the solvation of the acid-amine ion pair. mdpi.com It has been noted that while increasing TOA concentration can improve the distribution coefficient, concentrations above 40 wt% may lead to the formation of a third phase, which is undesirable for technical applications. mdpi.com

The extraction efficiency is dependent on the initial lactic acid concentration and the pH of the aqueous solution. researchgate.net The use of TOA dissolved in solvents like decanol and dodecane has been studied, and the equilibrium constants for the extraction have been determined. researchgate.net

Table 1: Distribution Coefficients for Lactic Acid Extraction with Tri-n-octylamine (TOA) Based Solvent Systems This table is interactive. Users can sort and filter the data.

TOA:1-octanol Concentration (wt% in n-undecane) Distribution Coefficient (D) Range
15:15 0.69 – 1.35
25:25 2.11 – 4.89
40:40 11.71 – 34.79

Data sourced from research on reactive extraction of carboxylic acids. mdpi.com

For p-hydroxybenzoic acid, reactive extraction studies have been conducted using various extractants, including the secondary amine Amberlite LA-2 and the organophosphorus compound D2EHPA in solvents of differing polarity. nih.gov These studies indicate that the extraction mechanism is controlled by the nature of the substituents on the acid, the type of extractant used, and the polarity of the solvent. nih.gov The most efficient extraction in these comparative studies was achieved with the Amberlite LA-2-dichloromethane system. nih.gov

Metal Ion Extraction from Aqueous Solutions

This compound and its derivatives are effective extractants for various metal ions from acidic aqueous solutions. The mechanism typically involves the formation of an ion-pair complex between the protonated amine and the metal-anion complex.

Studies with TIOA show that the extraction mechanism can vary with acidity. jst.go.jp At low acidities, an ion-exchange reaction predominates. However, at high concentrations of hydrochloric or hydrobromic acid, Cr(VI) is co-extracted with the acid by TIOA. jst.go.jp The specific form of chromium extracted can also depend on the acid medium; Cr(VI) is extracted as Cr₂O₇²⁻ from perchloric acid solutions and as HCrO₄⁻ from hydrochloric, hydrobromic, and nitric acid solutions. jst.go.jp

The recovery of cobalt is crucial due to its increasing demand in technologies like rechargeable batteries. Liquid-liquid extraction using tri-n-octylamine (TOA) from acidic chloride media has been investigated as an effective recovery strategy. chula.ac.thsemanticscholar.org An extraction percentage of 76.7% has been achieved using 1.5M TOA in kerosene. chula.ac.thresearchgate.net The extracted species is formulated as (R₃NH)CoCl₃. chula.ac.thresearchgate.net

Thermodynamic analysis of the Co(II) extraction process with TOA reveals that it is an enthalpy-driven process. chula.ac.th Positive values for the change in enthalpy (ΔH) indicate that higher temperatures favor the formation of the extractable Co(II)-TOA complex, while a positive change in entropy (ΔS) suggests the formation of an inner-sphere complex. semanticscholar.org The efficiency of the extraction is also influenced by the choice of diluent, with kerosene proving to be more efficient than some aromatic hydrocarbons. chula.ac.th The presence of salting-out agents like KCl can further enhance the extraction percentage. semanticscholar.org

Table 2: Influence of TOA Concentration on Cobalt(II) Extraction This table is interactive. Users can sort and filter the data.

TOA Molarity (in kerosene) Co(II) Extraction (%)
0.08 M 38.57%
1.5 M 73.46%

Experimental Conditions: 0.01 M Co(II) in aqueous phase. semanticscholar.org

Kinetic studies on the extraction of cobalt(II) thiocyanate with the primary amine N1923, using the growing drop method, have shown that the rate-determining step involves interfacial chemical reactions. jlu.edu.cn The activation energy for this process was calculated to be 15.1 kJ·mol⁻¹. jlu.edu.cn

The extraction of Zirconium(IV) from acidic media can be enhanced by using a binary synergistic system of extractants. The combination of tri-n-octylamine (TOA) and Cyanex923 (a mixture of trialkyl phosphine oxides) in kerosene has been studied for the extraction of Zr(IV) from sulfuric acid solutions. eurjchem.com

This synergistic system demonstrated high extraction efficiency, with 97.56% of Zr(IV) being extracted using a binary mixture of 0.007 M Cyanex923 and 0.06 M TOA. eurjchem.com The percentage of extraction was found to be dependent on several parameters, including the concentrations of the acid and the extractants. Interestingly, the extraction percentage of Zr(IV) decreased as the individual concentrations of Cyanex923 and TOA were increased beyond their optimal synergistic ratio. eurjchem.com Kerosene was identified as an effective diluent for this extraction system. eurjchem.comeurjchem.com Similar studies using a mixture of TOA and Cyanex 921 from hydrochloric acid have also shown high extraction efficiency, reaching 99% from 7.5 M HCl. researchgate.net Thermodynamic analysis of this system indicated an endothermic process with an increase in entropy. researchgate.net

Extraction of Phenolic Compounds (e.g., Vanillin)

This compound has been effectively used for the extraction of phenolic compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) from aqueous media. tandfonline.comtandfonline.com In a study using a solution of this compound in heptane, the distribution ratios for vanillin were found to increase with the concentration of this compound, reaching values as high as 600. tandfonline.comtandfonline.comresearchgate.net

The extraction mechanism involves a chemical reaction in the organic phase where the vanillin molecule reacts with this compound through both its phenolic and carbonyl groups. tandfonline.comtandfonline.com This reaction forms a Schiff base, the structure of which has been confirmed by ¹H NMR spectroscopy. tandfonline.comtandfonline.com The stoichiometry of the Schiff base was confirmed by the integration data of the NMR spectrum. tandfonline.com The extraction is typically carried out from an aqueous solution buffered to a specific pH, and the distribution ratios are observed to be dependent on the pH of the aqueous phase. tandfonline.com

Table 3: Comparison of Extractants for Vanillin This table is interactive. Users can sort and filter the data.

Extractant Distribution Ratio (D) / Partition Coefficient (K)
Chloroform 26.5
Butyl acetate 28.2
Butanol 27
Octanol (B41247) 20.5
This compound Up to 600

Data sourced from a comparative study of vanillin extraction methods.

Emulsion Liquid Membrane (ELM) Systems

Role of this compound as a Carrier and Modifier in ELMs

This compound and its derivatives, such as tri-n-octylamine (TOA), are frequently employed as carriers or extractants within the organic membrane phase of ELM systems. sharif.eduresearchgate.net Their primary function is to act as a selective shuttle, facilitating the transport of specific solutes from the external feed phase to the internal stripping phase. sharif.educapes.gov.br This is achieved through a reversible chemical reaction at the feed-membrane interface.

In the extraction of metal ions from acidic aqueous solutions, for instance, the amine carrier in the organic phase is first protonated by the acid. This protonated amine then exchanges its anion with the metal-anion complex from the feed phase, forming a neutral ion-pair complex that is soluble in the organic membrane. This complex diffuses across the membrane to the interface with the internal stripping phase. There, a stripping agent, such as sodium hydroxide (B78521) or sodium carbonate, creates a chemical potential gradient that reverses the reaction. sharif.educapes.gov.br The metal ion is released into the internal phase, and the deprotonated amine carrier is regenerated to diffuse back to the external interface, ready to transport another ion.

The concentration of the this compound carrier is a critical parameter influencing the extraction efficiency and stability of the ELM. usm.my Studies on the extraction of various compounds have shown that increasing the carrier concentration generally enhances the extraction percentage up to an optimal point. For example, in the extraction of Cd(II) ions, the highest removal efficiency was achieved using 0.1 wt% of trithis compound (TOA). usm.my Similarly, for lactic acid extraction, the highest efficacy was obtained with a 4% concentration of TOA. sharif.edu Beyond this optimal concentration, the viscosity of the membrane phase can increase, leading to instability of the emulsion and a decrease in extraction efficiency.

The choice of amine and its concentration can significantly impact the performance of the ELM system, as demonstrated by various studies.

Table 1: Influence of Amine Carrier on ELM System Performance

Target Solute Amine Carrier Optimal Carrier Concentration Extraction Efficiency Reference
Lactic Acid Tri-n-octylamine (TOA) 4% (w/v) High efficacy and stability sharif.edu
Cadmium (II) Trithis compound (TOA) 0.1 wt% Highest removal efficiency usm.my
Cerium (IV) Tri-n-octylamine (TOA) 0.2 M Optimal for ion transport capes.gov.br
Cobalt (II) Tri-n-octylamine (TOA) 1.5 M 76.7% researchgate.net

This table is interactive. Click on the headers to sort the data.

Microextraction Techniques

Microextraction techniques are a class of sample preparation methods characterized by the use of minimal volumes of extraction solvent, aligning with the principles of green analytical chemistry. These methods offer high enrichment factors, reduce waste, and can be easily coupled with various analytical instruments.

Amine Liquid Phase Microextraction for Flavonoid Compounds

A novel and environmentally friendly method known as amine-based liquid phase microextraction (LPME) has been developed for the enrichment and determination of flavonoid compounds, such as quercetin, from food samples. nih.gov In this technique, an amine serves as the extraction solvent. A specific example is the use of N,N-dimethyl-n-octylamine for the microextraction of quercetin. nih.gov

The procedure involves the use of a low-density amine solvent that is immiscible with water. The amine's extraction capability for flavonoids like quercetin is based on the molecular interactions between the amine solvent and the target analyte. After extraction, the concentration of the flavonoid in the extraction phase can be determined using analytical techniques like UV-vis spectrophotometry. nih.gov

The efficiency of the extraction is dependent on several key parameters that must be optimized.

Table 2: Optimized Parameters for Amine-Based LPME of Quercetin

Parameter Optimal Condition
Extraction Solvent N,N-dimethyl-n-octylamine

This table summarizes the key conditions for the specified microextraction method.

This method provides a simple, rapid, and green alternative to traditional extraction techniques for the analysis of bioactive compounds in complex matrices.

Chromatographic Techniques for this compound and Related Compound Analysis

Chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the chemical nature of amines, specific strategies are often required to achieve optimal analytical performance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Detection

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of aliphatic amines, including this compound. copernicus.orgresearchgate.net GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the chromatographic column, while MS provides detection and structural identification by measuring the mass-to-charge ratio of ionized molecules. emerypharma.com

However, the direct analysis of primary amines like this compound by GC can be challenging. Their high polarity and basicity can lead to poor peak shapes (tailing) and adsorption on active sites within the GC system, resulting in low sensitivity and poor reproducibility. emerypharma.comgcms.cz To overcome these issues, a derivatization step is typically mandatory before GC-MS analysis. copernicus.orggcms.cz

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. jfda-online.comresearchgate.net For the GC-MS analysis of amines, derivatization aims to:

Increase volatility and thermal stability. emerypharma.com

Reduce polarity to minimize peak tailing and improve chromatographic resolution. gcms.cz

Enhance detector response for improved sensitivity. jfda-online.com

Produce characteristic mass spectra that aid in structural elucidation. jfda-online.com

A common and effective derivatization strategy for primary and secondary amines involves acylation, particularly using chloroformate reagents. copernicus.orgresearchgate.net These reagents react with the amine group to form stable carbamate derivatives that exhibit excellent chromatographic properties.

Two such reagents used for amine analysis are:

Isobutyl chloroformate (IBCF): This reagent converts alkylamines into their corresponding carbamate derivatives, which are then analyzed by GC-MS. The optimization of parameters such as reagent amount, reaction time, and pH is crucial for achieving high accuracy and low detection limits. copernicus.org

Trichloroethyl chloroformate (TCECF): This reagent is used to form trichloroethyl carbamates. These derivatives are readily separated by gas chromatography and can be detected with high sensitivity by mass spectrometry. researchgate.netresearchgate.net

The derivatization process significantly improves the analytical performance for aliphatic amines. For example, derivatization with IBCF followed by GC-MS analysis has been shown to achieve detection limits in the picogram range (1.8–3.9 pg) with high accuracy (84.3–99.1%). copernicus.org

Table 3: Comparison of Derivatization Reagents for GC-MS Analysis of Amines

Derivatization Reagent Analyte(s) Derivative Formed Key Advantages Reference
Isobutyl chloroformate (IBCF) Alkylamines Carbamates High accuracy (84.3–99.1%), low detection limits (1.8–3.9 pg) copernicus.org

This table provides a summary of common derivatization strategies for amine analysis.

High-Performance Liquid Chromatography (HPLC) Applications

Ion-Pair Reversed-Phase Liquid Chromatography for Oligonucleotide Analysis (e.g., mRNA Poly(A) Tail Heterogeneity)

This compound is a critical component in ion-pair reversed-phase liquid chromatography (IP-RPLC), a powerful technique for the analysis of synthetic oligonucleotides, including therapeutic messenger RNA (mRNA) molecules. lcms.czresearchgate.netnih.govmdpi.comnih.gov The retention of oligonucleotides in IP-RPLC is primarily based on the formation of an ion pair between the positively charged amine cations of this compound and the negatively charged phosphodiester backbone of the oligonucleotides. researchgate.net This interaction allows for the separation of these otherwise highly hydrophilic molecules on a hydrophobic stationary phase, such as a C18 column. researchgate.netmdpi.com

The hydrophobicity of the ion-pairing agent plays a significant role in the retention and resolution of oligonucleotides. researchgate.net Hydrophobic alkylamines like this compound are effective in enabling length-based separation of oligonucleotides. researchgate.net This is particularly crucial for the analysis of mRNA poly(A) tail heterogeneity, which is a critical quality attribute of mRNA-based vaccines and therapeutics. lcms.cz The poly(A) tail, typically 100-150 nucleotides long, is released from the mRNA molecule by enzymatic digestion with RNase T1. lcms.cz The resulting mixture of poly(A) tail length variants can then be resolved using IP-RPLC with an this compound-containing mobile phase. lcms.cz

A typical mobile phase for this application consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B), both containing this compound, acetic acid, and hexafluoroisopropanol (HFIP). lcms.cz The separation is achieved by a shallow gradient of the organic mobile phase. lcms.cz For instance, a method utilizing a 100 mM octylammonium acetate ion-pairing mobile phase with a shallow acetonitrile gradient can achieve optimal resolution for poly(A) tail oligonucleotides up to approximately 150 nucleotides in length. lcms.cz

The combination of multiple ion-pairing agents in the mobile phase can further enhance chromatographic resolution and peak shape, leading to improved purity analysis of oligonucleotides. researchgate.net

Table 1: Representative Mobile Phase Composition for IP-RPLC of Oligonucleotides

ComponentMobile Phase AMobile Phase B
Water116.13 g19.355 g
Acetonitrile60.86 g136.92 g
Glacial Acetic Acid1.145 mL1.145 mL
This compound3.305 mL3.305 mL
Hexafluoroisopropanol (HFIP)2 mL2 mL

Data sourced from a study on mRNA poly(A) tail heterogeneity analysis. lcms.cz

Spectroscopic and Spectrometric Characterization in this compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. chemicalbook.com

The protons of the methylene group adjacent to the amino group (-CH₂-NH₂) are the most deshielded and therefore appear at the highest chemical shift (downfield). The protons of the terminal methyl group (-CH₃) are the most shielded and appear at the lowest chemical shift (upfield). The protons of the intervening methylene groups (-CH₂-) appear as a complex multiplet in the intermediate region of the spectrum.

Table 2: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

AssignmentChemical Shift (ppm)
-CH ₂-NH₂2.68
-CH₂-CH ₂-NH₂1.43
-(CH₂)₅-1.28
-CH0.881

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions. chemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its amine and alkyl groups. researchgate.net

Key characteristic peaks include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹. Other significant absorptions include the N-H bending vibration and C-N stretching vibration.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
N-H Antisymmetric Stretch~3331
N-H Symmetric Stretch~3235
C-H Stretches (CH₃ and CH₂)~2850 - 2960
N-H Bending (Scissoring)~1600 - 1650
C-N Stretch~1050 - 1250

Data is based on typical ranges for primary amines and alkyl chains and may vary based on the specific sample and measurement conditions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (129.24 g/mol ). chemicalbook.comnist.gov In positive ion mode, a peak corresponding to the protonated molecule ([M+H]⁺) at m/z 130.159 is often observed. nih.gov

The fragmentation pattern of this compound in mass spectrometry is characteristic of primary aliphatic amines. libretexts.orgmiamioh.edu Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. This results in the loss of an alkyl radical and the formation of a stable immonium ion. For this compound, this would lead to a prominent peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment. Other fragment ions can be formed through cleavage at different points along the alkyl chain, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 4: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
130[M+H]⁺ (Protonated Molecule)
129[M]⁺ (Molecular Ion)
30[CH₂=NH₂]⁺ (from α-cleavage)

Fragmentation patterns can be influenced by the ionization method and energy. chemicalbook.comnih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Thermal Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermal analysis techniques for characterizing the thermal properties of chemical compounds like this compound. universallab.orgmt.com TGA provides information on the thermal stability and decomposition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. universallab.orgnetzsch.com DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal events such as melting, crystallization, and other phase transitions. universallab.orgmt.comlinkam.co.uk When used together, these methods offer a comprehensive understanding of a material's thermal behavior. mt.comlibretexts.org

The thermal behavior of this compound and its derivatives has been investigated to understand their stability and decomposition pathways, which is crucial for their application as surfactants, structure-directing agents, and in the synthesis of nanomaterials. For instance, studies on related long-chain amines used as capping agents on nanoparticles have utilized TGA to quantify their removal at elevated temperatures. In one study, the evaporation of oleylamine ligands from nanorods resulted in a significant weight loss of 26.5% when heated. libretexts.org

In the context of this compound derivatives, the thermal dissociation of tri-n-octylamine hydrochloride (TOAHCl) has been examined using TGA and DSC. The analysis revealed that the dissociation process begins at approximately 120°C. researchgate.net Further investigation using isoconversional kinetic analysis methods on the two main steps of dissociation yielded activation energies in the ranges of 81.1 ± 2.6 kJ mol⁻¹ and 96.8 ± 13.4 kJ mol⁻¹, respectively. researchgate.net These values were comparable to the enthalpy values derived from the study, suggesting a dissociation process with no transition state. researchgate.net

The physical properties of this compound itself provide insight into the expected results from a thermal analysis. Its melting point is in the range of -5 to -1°C, and its boiling point is between 175-177°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A DSC analysis would be expected to show an endothermic peak corresponding to its melting transition within this temperature range. A TGA analysis would show the mass loss associated with its volatilization and eventual decomposition at higher temperatures.

The following interactive table summarizes the key thermal properties and findings related to this compound and a relevant derivative from thermal analysis studies.

CompoundThermal EventTemperature (°C)TechniqueFinding/Value
This compoundMelting Point-5 to -1DSC (Expected)Transition from solid to liquid phase. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
This compoundBoiling Point175-177TGA (Expected)Onset of significant mass loss due to vaporization. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Tri-n-octylamine hydrochlorideOnset of Dissociation~120TGA/DSCStart of thermal decomposition. researchgate.net
Tri-n-octylamine hydrochlorideDissociation Step 1N/ATGAActivation Energy: 81.1 ± 2.6 kJ mol⁻¹ researchgate.net
Tri-n-octylamine hydrochlorideDissociation Step 2N/ATGAActivation Energy: 96.8 ± 13.4 kJ mol⁻¹ researchgate.net

These studies underscore the utility of TGA and DSC in providing quantitative data on the thermal stability, phase transitions, and decomposition kinetics of this compound and its related compounds. Such information is critical for controlling synthesis conditions and ensuring the stability of materials where this compound is used as a modifying agent or precursor.

Biomedical and Pharmacological Research Applications of Octylamine

Investigations into Pharmacological Activities

Research has explored the pharmacological activities of octylamine (B49996), including its effects on neurochemical systems and the influence of its stereochemistry on biological efficacy.

Neurochemical Modulations and Receptor Interactions

Studies have investigated the effects of this compound and related amines on the nervous system. For instance, research on 1-amino-octane and 2-amino-octane in animal models has explored their respiratory stimulant actions. These amines were observed to increase the respiratory rate in rabbits where breathing was depressed by sodium pentobarbitone, suggesting a direct stimulation of the respiratory center under the influence of medullary depressant drugs. scispace.com While this indicates a potential interaction with neurochemical pathways controlling respiration, further detailed mechanisms and specific receptor interactions involving this compound itself require more in-depth investigation. Research into ligand-receptor interactions is crucial for understanding how compounds modulate biological processes. frontiersin.org

Significance of Stereochemistry in Biological Efficacy

The stereochemistry of a compound can significantly influence its biological activity. ontosight.airesearchgate.net While 1-aminooctane (this compound) does not have a chiral center, isomers like 2-amino-octane do, existing as (R)- and (S)-enantiomers. ontosight.ai Studies comparing the pharmacological actions of 1-amino-octane and 2-amino-octane have shown differences in their effects, such as their stimulant activity on the isolated rabbit heart. scispace.com This highlights that the position of the amino group and the resulting stereochemistry in this compound derivatives can lead to varying levels of biological activity, underscoring the importance of considering stereochemistry in pharmaceutical research and development involving related compounds. ontosight.airesearchgate.net

Role in Pharmaceutical Intermediate Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. ontosight.aikeruichemical.comhaihangchem.com Its chemical structure makes it a versatile building block for creating more complex molecules with potential therapeutic applications. lookchem.com

Precursor for Myeloperoxidase (MPO) Inhibitors

This compound is utilized as a reactant in the preparation of 2H-indazoles and 1H-indazolones. lookchem.comlookchem.comfishersci.ca These compounds are being investigated for their potential as myeloperoxidase (MPO) inhibitors. lookchem.comlookchem.comfishersci.ca MPO is an enzyme involved in the body's immune response, but excessive activity is implicated in various inflammatory and cardiovascular diseases. patsnap.comnih.gov Inhibiting MPO could offer a targeted approach to mitigate the oxidative stress and tissue damage associated with these conditions. patsnap.comnih.gov The use of this compound in synthesizing these potential MPO inhibitors demonstrates its contribution to the development of new therapeutic agents. lookchem.comlookchem.comfishersci.ca

Intermediate in Naproxen (B1676952) Separation Processes

This compound is employed as an intermediate in the technical process for separating naproxen enantiomers. guidechem.comguidechem.com Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) that exists as a racemic mixture (a mixture of equal amounts of (S)- and (R)-enantiomers). guidechem.com The (S)-enantiomer is the pharmacologically active component. guidechem.com this compound, specifically in the form of glucose this compound, can be used to form a double salt with DL-naproxen, allowing for the precipitation and separation of the desired D-naproxen (which corresponds to the (S)-enantiomer) through crystallization. guidechem.comspectrumchemical.com This application highlights this compound's role in the purification and isolation of the therapeutically active form of a widely used medication. guidechem.comspectrumchemical.com

Development of Lipid Nanoparticle Components

Lipid nanoparticles (LNPs) have emerged as crucial delivery systems for various therapeutics, particularly for encapsulating and delivering nucleic acids like mRNA. insidetx.comfrontiersin.orglcms.cz LNPs are typically composed of several lipid components, including ionizable cationic lipids, helper lipids (like phospholipids), cholesterol, and PEGylated lipids. insidetx.comfrontiersin.orglcms.czsanbio.nl While primary this compound itself is not typically listed as a core component in the standard four-component LNP formulations described in the search results, amines, including fatty amines, can play roles in lipid-based delivery systems or in the synthesis of specialized lipid components. sanbio.nl For instance, di-n-octylamino is mentioned in the context of voltage-sensitive dyes used in neuroimaging, which are lipid-like structures. researchgate.net The development of novel ionizable lipids is an active area of research aimed at improving LNP formulation for safer and more effective drug delivery. insidetx.com Further research may explore the incorporation or use of this compound or its derivatives in the synthesis or formulation of novel lipid components for advanced drug delivery systems.

Cytotoxicity Assessments in Cancer Cell Line Research

Research into the potential of this compound and its derivatives in cancer treatment has explored their cytotoxic effects on various cancer cell lines. Studies have indicated that certain compounds synthesized using this compound exhibit promising anti-tumor activities. For instance, some this compound derivatives have been screened for their in vitro cytotoxic action against the human cancer cell line MOLT-4, showing potential anti-tumor effects. ingentaconnect.com

Further research involving compounds synthesized with this compound has demonstrated selective cytotoxicity. In one study, synthesized compounds showed IC50 values against normal cell lines that were significantly higher (5-11 times) than those observed against cancer cell lines, suggesting a degree of selectivity towards cancerous cells. researchgate.net This indicates that this compound-derived structures may hold potential for targeted cancer therapies, where minimizing damage to healthy cells is crucial.

While direct cytotoxicity data for this compound itself against a broad panel of cancer cell lines from allowed sources is limited, these findings regarding its derivatives highlight the potential of the this compound structure as a building block for synthesizing compounds with anticancer properties.

Beyond direct cytotoxicity, this compound conjugates have been investigated for their role in drug delivery systems aimed at cancer therapy. Redox-sensitive micelles based on chitosan-octylamine conjugates have been explored for the triggered intracellular release of anticancer drugs. researchgate.net These systems demonstrate in vitro and in vivo antitumor activity, suggesting that conjugating this compound to other molecules can enhance the delivery and efficacy of therapeutic agents in cancer treatment. researchgate.net

Biosensing Applications and Biocompatible Materials

This compound plays a significant role in the development of biosensing technologies and the creation of biocompatible materials, primarily through its use in the synthesis and surface modification of nanoparticles and other materials.

In biosensing, this compound is utilized in the functionalization of nanomaterials to improve their properties for detecting biological molecules or chemical species. For example, n-octylamine has been employed as a dual ligand, along with 6-amino-1-hexanol, to enhance the water compatibility and fluorescence stability of CH3NH3PbBr3 perovskite nanocrystals. These modified nanocrystals have been applied in chem/bio sensing applications, such as the detection of fluoride (B91410) ions. mdpi.com

This compound also facilitates the synthesis of materials used in electrochemical sensors. It has been used as a facilitating agent in the hydrothermal synthesis of europium-doped silver selenide (B1212193) nanoparticles, which have shown promise as electrode materials for electrochemical applications, including non-enzymatic glucose sensing. researchgate.net Similarly, this compound has been used to dissolve cadmium precursors in the synthesis of magic-sized nanoclusters, such as (CdS)34 MSCs, which are utilized in electrochemiluminescence biosensors for applications like glucose detection. rsc.org

Furthermore, this compound is crucial in modifying the surface properties of various nanoparticles to make them suitable for biological applications and integration into biocompatible materials. It is used in the synthesis of amphiphilic copolymers for coating quantum dots (QDs), rendering them water-soluble, which is essential for their use in bioimaging and biosensing. utoronto.ca, sigmaaldrich.com A poly(acrylic acid)-octylamine amphiphilic polymer, for instance, has been used to modify the surface of InP/ZnSe/ZnS quantum dots, sometimes grafted with targeting peptides like Arg-Gly-Asp (RGD), to achieve water solubility and enable applications such as tumor localization in bioimaging. sigmaaldrich.com

This compound is also used in the surface functionalization of other inorganic colloidal nanoparticles, including gold and semiconductor nanoparticles, often by modifying polymers like poly(acrylic acid) with this compound. washington.edu, fsu.edu This modification alters the surface chemistry, which is a prerequisite for many nanoparticle applications, including those in bioimaging and biosensing. washington.edu

In the realm of biocompatible materials, this compound-modified cellulose (B213188) nanocrystals (oCNCs) have been developed. The coupling of this compound to carboxylated cellulose nanocrystals renders them more hydrophobic, giving them amphiphilic properties. mdpi.com, nih.gov These modified nanocrystals show potential in stabilizing Pickering emulsions, which can be used in the fabrication of sustainable self-healing composite coatings, highlighting their relevance in creating biocompatible and biodegradable material systems. acs.org, nih.gov this compound has also been involved in the synthesis of nanosized silver platelets in this compound-water bilayer systems, a process relevant to creating nanomaterials that could be integrated into biocompatible structures. acs.org

Environmental Behavior and Degradation Studies of Octylamine

Chemical Degradation Pathways in Aqueous and Organic Phases

The chemical degradation of octylamine (B49996) can proceed through various mechanisms, with oxidation being a primary pathway for the transformation of amines in the environment.

The oxidation of primary amines like this compound by strong oxidizing agents such as hexavalent chromium (Cr(VI)) is a significant degradation pathway. While the detailed mechanism for this compound specifically is not extensively documented, the general mechanism for the oxidation of primary amines by Cr(VI) complexes can be inferred. The process is believed to initiate with the formation of a chromium-nitrogen bond, creating a chromate-amine intermediate.

This is followed by the transfer of a proton, leading to the decomposition of the ester-like intermediate and the reduction of Cr(VI) to Cr(IV), which is then further reduced to the more stable Cr(III) state. The amine is oxidized in the process. The reaction involves the transfer of an alpha-proton from the carbon adjacent to the nitrogen, which is a key step in many chromate oxidations. The nitrogen atom's lone pair of electrons likely coordinates to the chromium atom, facilitating the oxidative process. It is known that substrates containing nitrogen can sometimes lead to the deactivation and decomposition of the chromium reagent through coordination. wikipedia.org

The oxidative degradation of this compound leads to the formation of various intermediate and final products. While specific studies on Chromium(VI)-induced degradation products of this compound are scarce, research on the oxidation of other long-chain primary amines, such as oleylamine, by different oxidants provides insight into the likely products.

In one study, the oxidation of a primary amine by nitrate (B79036) resulted in the formation of a primary aldimine as an intermediate. upc.edu This intermediate could then undergo further oxidation to form a nitrile or condense with another amine molecule to form a more stable secondary aldimine. upc.edu These findings suggest that the oxidation of this compound would likely proceed through similar intermediates.

Table 1: Potential Oxidative Degradation Products of this compound

Product ClassSpecific Compound ExampleFormation Pathway
Primary AldimineOctanal (B89490) imineInitial oxidation of the amine group. upc.edu
NitrileOctanenitrile (B114854)Further oxidation of the primary aldimine intermediate. upc.edu
Secondary AldimineN-octylideneoctan-1-amineCondensation of the primary aldimine with an this compound molecule. upc.edu

Hydrolysis and Thermal Degradation Mechanisms

Primary alkylamines like this compound are generally stable against hydrolysis under typical environmental conditions. The carbon-nitrogen single bond is not susceptible to cleavage by water in the absence of specific catalysts or extreme conditions.

Thermal degradation, however, can occur at elevated temperatures. Studies on various amines used in industrial processes, such as CO2 capture, provide general insights into thermal stability. The thermal decomposition of hindered amines typically initiates at high temperatures and proceeds through the cleavage of carbon-nitrogen bonds. researchgate.net For primary amines with linear alkyl chains, the thermal stability can be influenced by the presence of other functional groups and reactants like CO2. uky.edunih.gov In the absence of CO2, many amines are relatively stable even at temperatures up to 135°C. researchgate.net However, the presence of CO2 can lead to degradation pathways involving the formation of carbamates and ureas. acs.org For long-chain primary amines, increasing the chain length has been observed to slightly increase thermal stability. researchgate.net

Research on Corrosion Inhibition Mechanisms in Aqueous Systems

This compound is recognized as an effective corrosion inhibitor for metals like steel in aqueous, particularly acidic, environments. The primary mechanism of inhibition is the adsorption of this compound molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchcommons.org

This adsorption process can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules (onium ions) present in acidic solutions. Van der Waals forces between the long alkyl chains of the adsorbed molecules also contribute to the stability of the protective film. psecommunity.org

Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the this compound molecule and the vacant d-orbitals of the iron atoms on the metal surface. This forms a coordinate covalent bond, resulting in a more strongly held protective layer. psecommunity.org

The this compound molecule adsorbs with the nitrogen "head" group attaching to the metal surface, while the hydrophobic 8-carbon "tail" orients away from the surface. This creates a tightly packed, non-polar barrier that repels water and corrosive ions, effectively blocking both anodic and cathodic corrosion reactions. psecommunity.org The efficiency of this protective film increases with the concentration of the inhibitor, leading to greater surface coverage. jcscp.org

Table 2: Key Mechanisms of this compound Corrosion Inhibition

Inhibition MechanismDescriptionKey Interacting Components
Surface Adsorption This compound molecules attach to the metal surface, displacing water molecules. researchcommons.orgNitrogen lone pair electrons and metal surface (Fe d-orbitals).
Protective Barrier Formation The long, hydrophobic alkyl chains form a dense layer that blocks corrosive species. psecommunity.orgOriented octyl chains creating a hydrophobic film.
Electrochemical Interference The adsorbed layer impedes both the dissolution of the metal (anodic reaction) and the hydrogen evolution reaction (cathodic reaction). jcscp.orgProtonated amine ions and charged metal surface.

Future Research Directions and Emerging Applications

Integration of Computational Chemistry and Machine Learning in Octylamine (B49996) Research

The application of computational chemistry and machine learning is becoming increasingly significant in accelerating chemical discovery and optimizing processes uio.noresearch.google. For this compound research, these tools can be leveraged to predict its behavior in different environments, design novel derivatives with desired properties, and optimize synthesis routes. Computational approaches, such as density functional theory (DFT), are powerful for modeling atomic interactions and predicting molecular properties, although they can be computationally intensive for large systems lbl.gov. Machine learning models trained on large datasets of molecular simulations can provide predictions much faster, enabling the simulation of larger and more complex systems lbl.gov.

The integration of these techniques can aid in understanding the interactions of this compound with other molecules or surfaces, which is crucial for applications like corrosion inhibition or surfactant design. Machine learning can also be used to predict the outcomes of reactions involving this compound, potentially leading to the discovery of more efficient or selective synthesis methods. Research is exploring using machine learning to predict chemical properties and optimize reaction conditions dntb.gov.uaresearchgate.netijnc.ir.

Development of Sustainable Synthesis Routes and Green Chemistry Initiatives

Traditional amine synthesis routes often generate harmful byproducts sci-hub.se. A key area of future research is the development of more sustainable and environmentally friendly methods for producing this compound, aligning with the principles of green chemistry ijnc.irchemistryjournals.netijsetpub.com. Direct one-pot amination of alcohols with ammonia (B1221849) is a promising green method, producing water as the main byproduct sci-hub.se. This approach aligns with green chemistry principles such as atom economy and the use of safer chemicals sci-hub.se.

Research has explored the use of supported metallic catalysts, such as cobalt catalysts, for the direct amination of 1-octanol (B28484) with ammonia to synthesize 1-octylamine sci-hub.se. Bismuth promotion has shown enhancement of catalytic performance in this reaction sci-hub.se.

Data on the direct amination of 1-octanol to 1-octylamine over Co/Al2O3 catalysts with varying Bismuth promotion:

Bi Content (wt%)1-Octanol Conversion (%)Selectivity to 1-Octylamine (%)
0HighModerate
1HighImproved
3HighFurther Improved
5HighOptimal

Note: Data is illustrative based on the description in the source sci-hub.se. Specific numerical values for conversion and selectivity at different Bi content levels were not explicitly provided in a table format in the source.

Other green chemistry strategies applicable to this compound synthesis and its use include the use of alternative solvents like water, ethanol, or ionic liquids, and the adoption of continuous flow processes chemistryjournals.netijsetpub.com.

Exploration of Novel this compound Derivatives with Enhanced Functionalities

The modification of this compound to create novel derivatives with tailored properties is a significant area of research tandfonline.commdpi.comnih.gov. By altering the structure of this compound, researchers can enhance its performance in existing applications or unlock entirely new functionalities. For instance, this compound has been used to modify cellulose (B213188) nanocrystals to improve their ability to stabilize Pickering emulsions for self-healing composite coatings acs.org. The modification with this compound decreased the hydrophilicity of the cellulose nanocrystals, providing them with amphiphilicity suitable for stabilizing oil-water interfaces acs.org.

This compound has also been used in the functionalization of fluorographenes to enhance their nonlinear optical response and optical limiting performance mdpi.com. The degree of functionalization was found to strongly influence these properties mdpi.com.

Research into novel derivatives extends to their potential use as intermediates in the synthesis of various compounds, including pharmaceuticals and materials with specific optical or electronic properties github.comnih.gov. The synthesis of N,N′-di(n-octyl) terephthalamide (B1206420) through the reaction of PET with n-octylamine is an example of creating a new derivative with potential applications mdpi.com.

Advanced Characterization Techniques for Complex this compound-Containing Systems

Understanding the behavior of this compound in complex systems, such as emulsions, coatings, or catalytic environments, requires advanced characterization techniques mdpi.comseqens.comcug.ac.in. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and 1H–13C CP/MAS NMR spectroscopy have been used to confirm the successful modification of materials with this compound acs.org. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), including cryo-SEM, are valuable for visualizing the morphology and structure of systems containing this compound, such as stabilized emulsions or nanomaterials acs.orgul.ie.

In-situ liquid cell TEM allows for the real-time observation of the dynamics of nanomaterials in organic solvents like this compound, providing insights into self-assembly processes ul.ie. Advanced techniques such as X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition and chemical bonding states in functionalized materials mdpi.commdpi.com. These techniques are crucial for correlating the structure and properties of this compound-containing systems and guiding the development of new materials and applications.

Expanding Applications in Specialized Chemical and Biomedical Fields

Beyond its traditional uses, this compound is being explored for applications in more specialized chemical and biomedical areas. Its role as a surfactant and structure-directing agent in the synthesis of various nanomaterials, such as mesoporous nickel hydroxy nitrates for fuel cells and sandwich-type ZnS/octylamine nanosheets for optical and electronic devices, highlights its potential in advanced materials science sigmaaldrich.com. This compound has also been used as an organic fuel in the reduction of ferric nitrate (B79036) to magnetic particles sigmaaldrich.com.

In the biomedical field, this compound and its derivatives are being investigated as intermediates for the synthesis of pharmaceutical compounds github.comfishersci.ca. For example, 1-octylamine is used as a reactant in the preparation of 2H-indazoles and 1H-indazolones, which are being studied as myeloperoxidase (MPO) inhibitors fishersci.ca. This compound derivatives are also being explored in the context of drug delivery systems, such as intermediates in building lipids for lipid nanoparticles broadpharm.com. The potential for this compound derivatives in various biological applications, including antifungal, antioxidant, and antibacterial activities, is an area of ongoing research mdpi.com.

The use of this compound in the depolymerization of PET to produce terephthalamides demonstrates its potential in chemical recycling and the creation of new materials from waste mdpi.com.

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize octylamine-functionalized graphene oxide (GO), and how is covalent bonding confirmed?

  • Synthesis : this compound is covalently attached to GO via epoxy ring-opening reactions. Sodium hydride (NaH) deprotonates this compound, enabling nucleophilic attack on GO's epoxy groups, forming C–N bonds. This process is confirmed by FTIR (disappearance of epoxy peaks at ~850 cm⁻¹) and Raman spectroscopy (changes in D/G band intensity ratios) .
  • Alternative Method : The Gabriel synthesis involves alkylation of phthalimide with octyl halides, followed by deprotection to yield this compound. This method is critical for producing high-purity this compound for functionalization studies .

Q. How do researchers characterize the structural and electronic properties of this compound-functionalized materials?

  • Spectroscopy : FTIR identifies covalent bonding (e.g., C–N stretches at ~1,100 cm⁻¹), while Raman mapping reveals GO layer distortion post-functionalization .
  • XRD : Shows interlayer spacing changes (e.g., from 0.82 nm in GO to 1.2 nm in this compound-GO due to alkyl chain intercalation) .
  • Electrochemical Analysis : Cyclic voltammetry (CV) and impedance spectroscopy (EIS) assess stability, showing reduced charge transfer resistance (e.g., 970 Ω·cm² in functionalized GO vs. 1,500 Ω·cm² in pristine GO) .

Advanced Research Questions

Q. What computational models elucidate the reactivity of this compound-functionalized GO, and how do protonation states affect performance?

  • DFT/NBO Analysis : Density functional theory (DFT) reveals that protonation elongates C–N bonds (by 0.035 Å) and increases HOMO-LUMO gaps (0.76 eV neutral vs. 1.39 eV protonated), reducing electrophilicity (χ = 0.014–0.026 a.u.). This predicts lower reactivity toward oxidizers in acidic environments .
  • Global Reactivity Parameters : Softness values (35–71 a.u.) indicate high nucleophilicity, favoring interactions with electrophilic agents in corrosion inhibition .

Q. How does this compound enhance corrosion inhibition on magnesium alloys, and what experimental designs validate this?

  • Mechanism : this compound-GO forms a barrier on Mg surfaces, reducing hydrogen evolution (LSV shows 60% lower current density vs. uncoated Mg). Electrochemical impedance spectroscopy (EIS) confirms higher polarization resistance (2.5×10⁴ Ω·cm² vs. 1.2×10⁴ Ω·cm² for epoxy-coated Mg) .
  • Experimental Design : Immersion in 3.5% NaCl with Tafel analysis (corrosion rate: 0.12 mm/year for this compound-GO vs. 0.45 mm/year for GO alone) .

Q. What methodological considerations are critical when using this compound in perovskite quantum dot (QD) synthesis?

  • Ligand Exchange : this compound replaces oleylamine during QD synthesis, improving photoluminescence quantum yield (PLQY) from 77.4% (oleylamine-QDs) to 84.8% (this compound-QDs). Post-treatment further enhances PLQY to 94.5% by passivating surface defects .
  • Characterization : TEM confirms cubic nanocrystal morphology (size: 8–12 nm), while UV-Vis spectra show blue-shifted absorption edges due to quantum confinement .

Contradictions and Resolutions

  • Protonation vs. Reactivity : While protonation reduces electrophilicity (suggesting lower reactivity), experimental corrosion studies show improved inhibition. This is attributed to the formation of stable, protonated this compound-GO layers that physically block corrosive ions .
  • Synthesis Variability : Gabriel synthesis () yields pure this compound, but epoxy ring-opening () may introduce side products. Cross-validation with NMR/MS is recommended to ensure functionalization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.